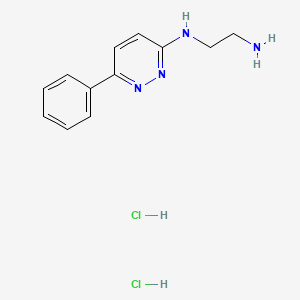
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with the molecular formula C12H16Cl2N4 and a molecular weight of 287.1882 . This compound is known for its unique structure, which includes a pyridazine ring substituted with a phenyl group and an ethanediamine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride typically involves the reaction of 6-phenyl-3-pyridazinylamine with 1,2-dibromoethane under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanediamine moiety can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride can be compared with other similar compounds, such as:
1,2-Ethanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride:
1,2-Ethanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, hydrochloride: Another similar compound with slight structural variations that may result in different reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
86663-05-0 |
|---|---|
Formule moléculaire |
C12H16Cl2N4 |
Poids moléculaire |
287.19 g/mol |
Nom IUPAC |
N'-(6-phenylpyridazin-3-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H14N4.2ClH/c13-8-9-14-12-7-6-11(15-16-12)10-4-2-1-3-5-10;;/h1-7H,8-9,13H2,(H,14,16);2*1H |
Clé InChI |
KALMSEOPWTVCIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



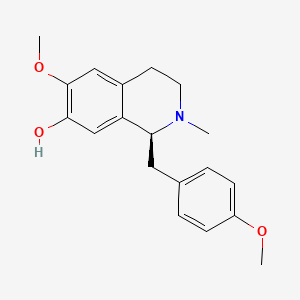

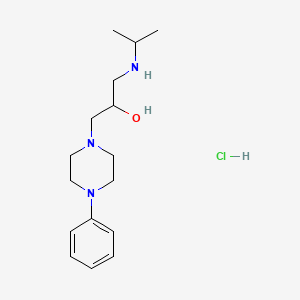

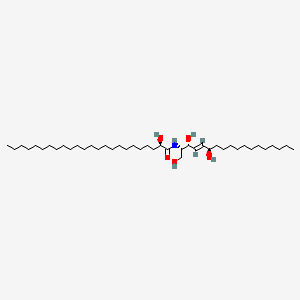
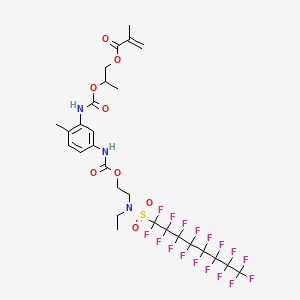
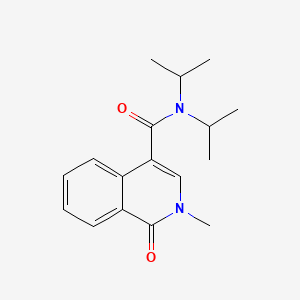
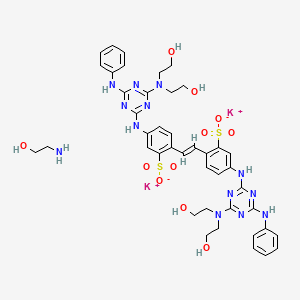
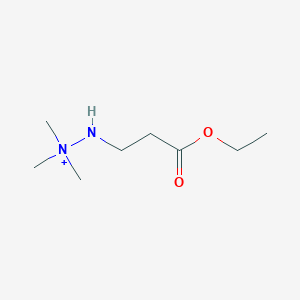
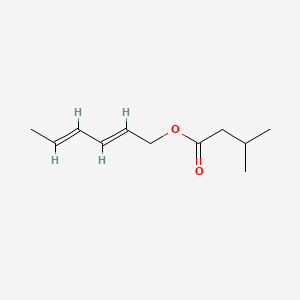
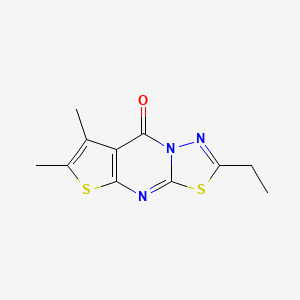

![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
